molecular formula C22H26N4O3 B2974439 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1334372-80-3

2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2974439
CAS No.: 1334372-80-3
M. Wt: 394.475
InChI Key: YFOUMELMFJGHDF-UHFFFAOYSA-N
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Description

2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isoindoline-1,3-dione core, a piperidine ring, and an imidazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the isoindoline-1,3-dione core and introduce the piperidine and imidazole groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione core, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may involve bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine: In the medical field, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may act as a ligand for certain receptors or enzymes, offering possibilities for drug development.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
  • 2-(2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
  • 2-(2-(4-((2-propyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Comparison: Compared to these similar compounds, 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exhibits unique structural features that may influence its reactivity and biological activity. The presence of the isopropyl group in the imidazole moiety can affect the compound’s steric and electronic properties, potentially enhancing its binding interactions and stability.

Properties

IUPAC Name

2-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15(2)20-23-9-12-25(20)13-16-7-10-24(11-8-16)19(27)14-26-21(28)17-5-3-4-6-18(17)22(26)29/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOUMELMFJGHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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